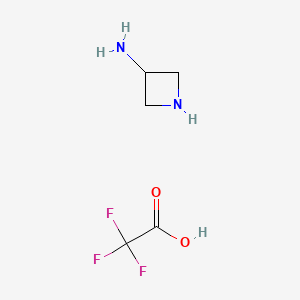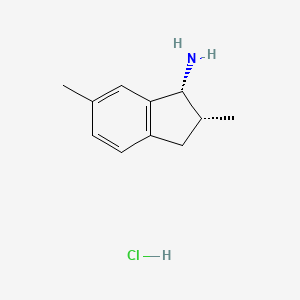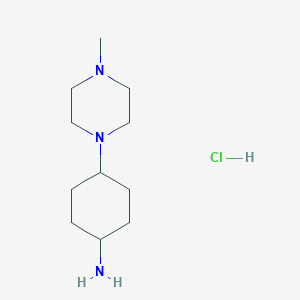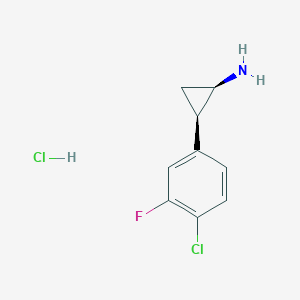
Azetidin-3-amine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-3-amine; trifluoroacetic acid is a compound that combines azetidin-3-amine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. Azetidin-3-amine is known for its strained ring structure, which imparts unique reactivity, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-amine can be synthesized through various methods, including cyclization of appropriate precursors. One common method involves the cyclization of 3-aminopropanol derivatives under basic conditions . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of trifluoroacetaldehyde .
Industrial Production Methods
Industrial production of azetidin-3-amine often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Trifluoroacetic acid is produced on an industrial scale through the electrochemical fluorination process, which is efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: Azetidin-3-amine can be oxidized to form azetidin-3-one derivatives.
Reduction: Reduction reactions can convert azetidin-3-amine to azetidine.
Substitution: Azetidin-3-amine can participate in nucleophilic substitution reactions, forming various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include azetidin-3-one derivatives, azetidine, and various substituted azetidines .
Scientific Research Applications
Azetidin-3-amine; trifluoroacetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-3-amine; trifluoroacetic acid involves its interaction with molecular targets through its reactive azetidine ring and the acidic nature of trifluoroacetic acid. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . Trifluoroacetic acid can act as a catalyst in various reactions, enhancing the reactivity of the azetidine ring .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler analog of azetidin-3-amine, lacking the amino group.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
Uniqueness
Azetidin-3-amine; trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the strong acidity of trifluoroacetic acid. This combination imparts unique reactivity and makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C5H9F3N2O2 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H8N2.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2,4H2;(H,6,7) |
InChI Key |
VICJHAGBHWZWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)
![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)

![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)


